![molecular formula C19H23ClN2O B12750725 2-Hydroxyclomipramine CAS No. 61523-75-9](/img/structure/B12750725.png)
2-Hydroxyclomipramine
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Overview
Description
2-Hydroxyclomipramine is a metabolite of clomipramine, a tricyclic antidepressant primarily used in the treatment of obsessive-compulsive disorder and other psychiatric conditions . This compound is formed via the hydroxylation of clomipramine and is known for its role in the pharmacokinetics and pharmacodynamics of the parent drug .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxyclomipramine is synthesized through the hydroxylation of clomipramineThe hydroxylation can be catalyzed by enzymes such as cytochrome P450 .
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of high-performance liquid chromatography (HPLC) to isolate and purify the compound from the metabolic products of clomipramine . This method ensures the high purity and yield of the compound necessary for further applications.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxyclomipramine undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form other metabolites.
Reduction: Although less common, reduction reactions can occur under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) can be used.
Substitution: Various reagents, including halogens and alkylating agents, can facilitate substitution reactions.
Major Products:
Oxidation: Further hydroxylated metabolites.
Reduction: Reduced forms of the compound with altered pharmacological properties.
Substitution: Derivatives with different functional groups replacing the hydroxyl group.
Scientific Research Applications
Pharmacological Profile
2-Hydroxyclomipramine is formed through the metabolism of clomipramine, primarily via cytochrome P450 enzymes (CYP) such as CYP2D6. Its pharmacological effects can be attributed to its influence on neurotransmitter systems, particularly serotonin and norepinephrine pathways.
Table 1: Comparison of Clomipramine and Its Metabolites
Compound | Mechanism of Action | Clinical Use |
---|---|---|
Clomipramine | Inhibits serotonin and norepinephrine reuptake | Depression, OCD |
This compound | Similar to clomipramine but with distinct metabolic clearance | Potential antidepressant effects |
Desmethylclomipramine | Active metabolite with norepinephrine effects | Depression, anxiety disorders |
Antidepressant Effects
Studies suggest that this compound may contribute to the overall antidepressant effects of clomipramine. While it is often undetectable in plasma compared to other metabolites like 8-hydroxyclomipramine, its role in enhancing therapeutic outcomes remains a subject of investigation .
Drug Interactions
The metabolism of clomipramine and its metabolites can be significantly affected by other medications. For instance, co-administration with drugs that inhibit CYP enzymes (e.g., ciprofloxacin) can lead to increased plasma levels of clomipramine and its metabolites, potentially enhancing therapeutic effects or causing toxicity .
Case Study on Multi-Drug Interactions
A fictional case study examined a patient prescribed clomipramine alongside ciprofloxacin and diphenhydramine. The study highlighted that the inhibition of CYP1A2 by ciprofloxacin reduced the metabolism of clomipramine into its active metabolite desmethylclomipramine by approximately 21% to 30% . This underscores the importance of monitoring drug interactions in patients receiving multiple medications.
Population Pharmacokinetics Study
Another study focused on the population pharmacokinetics of clomipramine and its metabolites, including this compound. The findings indicated significant variability in metabolic clearance among individuals, influenced by genetic factors affecting CYP enzyme activity . This variability highlights the need for personalized medicine approaches in prescribing clomipramine.
Future Research Directions
Further research is necessary to elucidate the specific roles of this compound in clinical settings. Areas for future investigation include:
- Mechanistic Studies : Understanding how this compound interacts with neurotransmitter systems.
- Longitudinal Studies : Assessing the long-term effects of this compound in patients receiving clomipramine.
- Genetic Studies : Exploring genetic polymorphisms in CYP enzymes that may affect the metabolism of clomipramine and its metabolites.
Mechanism of Action
2-Hydroxyclomipramine exerts its effects by influencing the reuptake of neurotransmitters such as serotonin and norepinephrine. It acts as a potent inhibitor of serotonin reuptake, thereby increasing the levels of serotonin in the synaptic cleft and enhancing serotonergic neurotransmission . This mechanism is similar to that of its parent compound, clomipramine, but with distinct pharmacokinetic properties .
Comparison with Similar Compounds
Clomipramine: The parent compound, primarily used as an antidepressant.
8-Hydroxyclomipramine: Another hydroxylated metabolite of clomipramine with similar pharmacological properties.
Desmethylclomipramine: A demethylated metabolite with a different mechanism of action.
Uniqueness: 2-Hydroxyclomipramine is unique due to its specific hydroxylation at the 2-position, which imparts distinct pharmacokinetic and pharmacodynamic properties compared to other metabolites . This uniqueness makes it a valuable compound for studying the metabolism and therapeutic effects of clomipramine .
Biological Activity
2-Hydroxyclomipramine is an active metabolite of the tricyclic antidepressant clomipramine. It has garnered attention for its biological activity, particularly in the context of its pharmacological effects, mechanisms of action, and therapeutic potential. This article aims to provide a comprehensive overview of the biological activity of this compound, including relevant data tables, case studies, and detailed research findings.
This compound is structurally similar to clomipramine, with modifications that influence its pharmacological profile. It acts primarily as a serotonin-norepinephrine reuptake inhibitor (SNRI), contributing to its antidepressant effects. The compound exhibits a stronger inhibition of norepinephrine reuptake compared to serotonin reuptake, which is significant for its efficacy in treating mood disorders .
Biological Activity and Pharmacodynamics
Research indicates that this compound possesses various biological activities:
- Antidepressant Effects : Similar to clomipramine, this compound has demonstrated efficacy in alleviating symptoms of depression. Its mechanism involves enhancing monoamine neurotransmission by inhibiting the reuptake of norepinephrine and serotonin .
- Neuroprotective Properties : Studies have shown that clomipramine and its metabolites, including this compound, exhibit neuroprotective effects against oxidative stress and neurotoxicity. For instance, clomipramine has been reported to protect against iron-mediated neurotoxicity and reduce T-lymphocyte proliferation in vitro .
- Impact on Immune Function : Clomipramine has been associated with modulation of immune responses, evidenced by reduced B-cell activation and cytokine production in experimental models . This suggests a potential role for this compound in managing inflammatory conditions alongside psychiatric disorders.
Case Studies
Several case studies highlight the clinical relevance of this compound:
- Treatment-Resistant Depression : A study involving patients with severe endogenous depression resistant to conventional treatments reported successful outcomes when combining clomipramine with other agents like L-tryptophan and lithium. This combination therapy underscores the importance of metabolites such as this compound in enhancing therapeutic efficacy .
- Clomipramine Intoxication : In cases of overdose, analysis of postmortem samples revealed significant concentrations of clomipramine and its metabolites, including this compound. This information is crucial for understanding toxicity profiles and the pharmacokinetics of these compounds in clinical settings .
Research Findings
Recent studies have provided insights into the pharmacological properties and therapeutic implications of this compound:
- In Vitro Studies : Research demonstrated that clomipramine (and by extension its metabolites) significantly decreased latency in behavioral tests in depressed rat models, indicating rapid onset of antidepressant effects .
- Histological Analyses : Investigations into the effects of clomipramine on neuroinflammation revealed that treatment led to reduced microglial activation and less axonal damage compared to untreated controls. These findings suggest that this compound may play a role in protecting neuronal integrity during inflammatory processes .
Data Tables
Properties
CAS No. |
61523-75-9 |
---|---|
Molecular Formula |
C19H23ClN2O |
Molecular Weight |
330.8 g/mol |
IUPAC Name |
2-chloro-11-[3-(dimethylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepin-3-ol |
InChI |
InChI=1S/C19H23ClN2O/c1-21(2)10-5-11-22-17-7-4-3-6-14(17)8-9-15-12-19(23)16(20)13-18(15)22/h3-4,6-7,12-13,23H,5,8-11H2,1-2H3 |
InChI Key |
QXZNSJJZRXNDJQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2CCC3=CC(=C(C=C31)Cl)O |
Origin of Product |
United States |
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